molecular formula C9H13N B3357777 1-Cyclopentyl-1H-pyrrole CAS No. 752205-97-3

1-Cyclopentyl-1H-pyrrole

Cat. No.: B3357777
CAS No.: 752205-97-3
M. Wt: 135.21 g/mol
InChI Key: RAOWKEURONKRKQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with a cyclopentyl group. Pyrroles are a class of compounds known for their aromaticity and are found in many natural products and pharmaceuticals. The cyclopentyl group adds a unique structural element to the molecule, potentially influencing its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentyl-1H-pyrrole can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For instance, cyclopentanone can be used as a starting material, which undergoes condensation with an amine to form the pyrrole ring . Another method involves the cyclization of N-substituted 1,4-dicarbonyl compounds under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Paal-Knorr synthesis due to its simplicity and efficiency. The reaction conditions can be optimized to achieve high yields and purity, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyrrole ring into pyrrolidines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclopentyl-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-1H-pyrrole and its derivatives involves interactions with various molecular targets. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing its binding to biological targets. The cyclopentyl group may enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the cyclopentyl group attached to the pyrrole ring. This combination can influence its chemical reactivity and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-cyclopentylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-6-9(5-1)10-7-3-4-8-10/h3-4,7-9H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOWKEURONKRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604206
Record name 1-Cyclopentyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752205-97-3
Record name 1-Cyclopentyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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